

(Z)-2-Penten-1-ol: A Technical Safety and Hazard Whitepaper

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Compound of Interest				
Compound Name:	(Z)-2-Penten-1-ol			
Cat. No.:	B074994	Get Quote		

This document provides a comprehensive overview of the safety and hazard information for **(Z)-2-Penten-1-ol**, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and regulatory guidelines to ensure a thorough understanding of the potential risks and safe handling procedures.

Chemical and Physical Properties

(Z)-2-Penten-1-ol is a colorless liquid with the molecular formula C5H10O. A summary of its key physical and chemical properties is presented below.

Property	Value	Reference
Molecular Weight	86.13 g/mol	[1]
Boiling Point	138 °C @ 760 mmHg	[1]
Flash Point	48 °C (118.4 °F) - Closed Cup	[2]
Vapor Density	2.96	[2]
Specific Gravity	0.853	[2]
Solubility	Information not available	[2]

GHS Hazard Classification and Labeling



(Z)-2-Penten-1-ol is classified as a flammable liquid. The GHS classification and associated hazard and precautionary statements are crucial for safe handling and storage.

Classification	GHS Pictogram	Signal Word	Hazard Statement
Flammable Liquid, Category 3	GHS02 (Flame)	Warning	H226: Flammable liquid and vapor

Precautionary Statements:

A comprehensive list of precautionary statements is provided to guide safe handling, storage, and disposal.



Code	Statement	
P210	Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.	
P233	Keep container tightly closed.	
P240	Ground/bond container and receiving equipment.	
P241	Use explosion-proof electrical/ventilating/lighting equipment.	
P242	Use only non-sparking tools.	
P243	Take precautionary measures against static discharge.	
P280	Wear protective gloves/protective clothing/eye protection/face protection.	
P303+P361+P353	IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.	
P370+P378	In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.	
P403+P235	Store in a well-ventilated place. Keep cool.	
P501	Dispose of contents/container to an approved waste disposal plant.	

Source:[3][4][5]

Toxicological Information

Detailed toxicological data for **(Z)-2-Penten-1-ol** is limited. The toxicological properties have not been fully investigated[2]. However, some information is available through read-across studies for related compounds.



Toxicity Endpoint	Result	Species	Method	Reference
Acute Oral Toxicity	No data available	-	-	
Acute Dermal Toxicity	No data available	-	-	
Acute Inhalation Toxicity	No data available	-	-	
Skin Irritation	Causes skin irritation	-	GHS Classification	[3][4]
Eye Irritation	Causes serious eye irritation/damage	-	GHS Classification	[3][4]
Developmental Toxicity	NOAEL: 600 mg/kg/day	Rat	Read-across from 3-methyl-2- buten-1-ol (OECD 414)	[6]

It is important to note that while specific LD50 and LC50 values for **(Z)-2-Penten-1-ol** are not available, the substance is indicated to cause skin and eye irritation[3][4].

Experimental Protocols

Detailed experimental methodologies are critical for the accurate assessment of chemical hazards. The following sections describe the standard protocols for determining the key safety parameters of **(Z)-2-Penten-1-ol**.

Flash Point Determination: Pensky-Martens Closed-Cup Method (ASTM D93)

The flash point of a volatile liquid is determined using a Pensky-Martens closed-cup tester.

Methodology:



- A brass test cup is filled with the test substance to a specified level.
- The cup is heated at a slow, constant rate while the substance is stirred to ensure uniform temperature distribution.
- At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid.
- The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the substance to ignite[2][3][7][8][9].

Acute Oral Toxicity (OECD Guideline 420, 423, or 425)

These guidelines provide methods for assessing the acute toxic effects of a substance administered orally.

Methodology (General Principles):

- The test substance is administered in a single dose or multiple doses within 24 hours to fasted animals, typically rodents[10].
- Several dose levels are used to determine the dose-response relationship.
- Animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality[10].
- The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals[10].

Acute Dermal Toxicity (OECD Guideline 402)

This guideline assesses the potential adverse effects from short-term dermal exposure.

Methodology:

• The test substance is applied to a shaved area of the skin of the test animal (commonly rabbits or rats)[4][11][12][13].



- The application site is typically covered with a porous gauze dressing for a 24-hour exposure period[13].
- Animals are observed for signs of toxicity and mortality over a 14-day period[12].
- The dermal LD50 is determined.

Acute Inhalation Toxicity (OECD Guideline 403)

This method evaluates the health hazards from short-term inhalation exposure to a substance.

Methodology:

- Animals, usually rats, are exposed to the test substance in the form of a gas, vapor, or aerosol in an inhalation chamber for a defined period, typically 4 hours[14][15][16].
- Multiple concentrations are tested to establish a concentration-response relationship[14][16].
- The animals are observed for at least 14 days for signs of toxicity and mortality[14][15][16].
- The LC50 (median lethal concentration) is calculated[15].

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This guideline assesses the potential of a substance to cause skin irritation or corrosion.

Methodology:

- A small amount of the test substance is applied to a patch of shaved skin on a test animal, typically an albino rabbit[1][17][18][19][20].
- The treated skin is observed for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after application[1][20].
- The severity of the skin reactions is scored to determine the irritation potential[20].

Acute Eye Irritation/Corrosion (OECD Guideline 405)



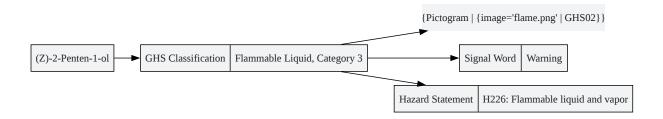
This guideline is used to determine the potential of a substance to cause eye irritation or corrosion.

Methodology:

- A single dose of the test substance is applied into the conjunctival sac of one eye of the test animal, usually an albino rabbit[6][10][21][22][23][24]. The other eye serves as a control.
- The eyes are examined for ocular reactions such as corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation[6][22].
- The severity of the reactions is scored to classify the substance's irritation potential[6].

Visualizations

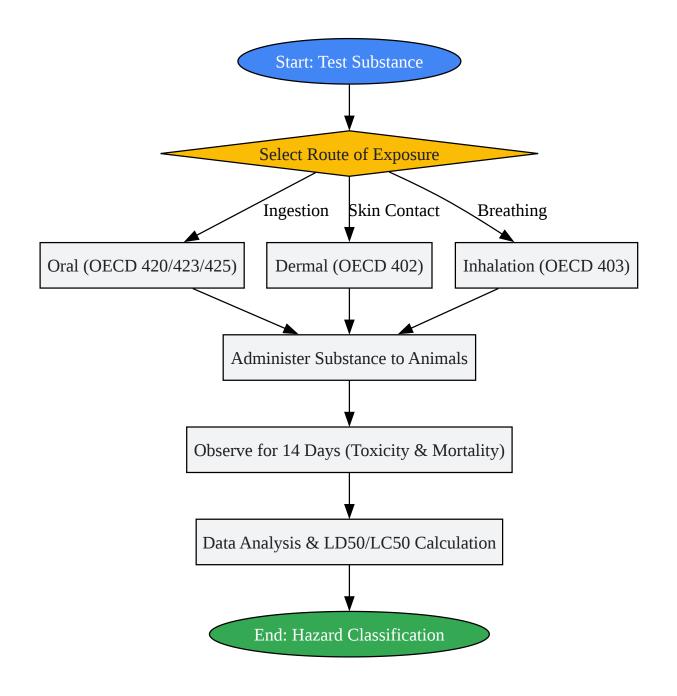
The following diagrams illustrate key safety and experimental workflow concepts.



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Caption: GHS Hazard Classification for (Z)-2-Penten-1-ol.





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Caption: General Experimental Workflow for Acute Toxicity Testing.

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